Compound Description: This compound is a bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. []
Relevance: The related compound shares the 3,4-dimethoxyphenyl moiety with the target compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. Both compounds feature this substituent attached to an ethyl chain, highlighting a structural similarity. []
Compound Description: This compound is a hydrated salt that exists as an organic cation with a protonated amine function. Its crystal structure exhibits hydrogen bonding interactions. []
Relevance: Similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, this compound possesses the 2-(3,4-dimethoxyphenyl)ethyl group. The presence of this shared structural element suggests a potential relationship between these compounds. []
Compound Description: This compound serves as an intermediate in the synthesis of isoquinoline fluorine analogs. Its crystal structure features N—H⋯O hydrogen bonds, contributing to its stability. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide both contain the 2-(3,4-dimethoxyphenyl)ethyl moiety, although the former also includes a phenylsulfanyl group on the ethyl chain. Despite this difference, the shared core structure suggests a degree of structural similarity. []
Compound Description: This compound, known as compound 1, exhibits antiarrhythmic, antihypertensive, and vasodilating activities. It was developed as part of research related to verapamil-type calcium antagonists. []
Relevance: Both compound 1 and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the 2-(3,4-dimethoxyphenyl)ethyl group. The presence of this common structural motif suggests they might belong to a similar chemical class or exhibit comparable biological activities. []
Compound Description: This compound was synthesized via a novel multi-step process involving chlorination, condensation, and hydrolysis reactions. []
Relevance: The related compound and the target compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, share the N-[2-(3,4-dimethoxyphenyl)ethyl] group as a core structural element. This similarity points to a potential relationship between the two compounds. []
Compound Description: This compound is a substrate in a Bischler-Napieralski cyclization reaction. The reaction undergoes an unexpected dealkylation, highlighting the influence of the substituent at the 2-position of the C ring on the reaction outcome. []
Relevance: Both this compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide have the 2-(3,4-dimethoxyphenyl)ethyl group, indicating a structural relationship. []
Compound Description: This compound and its two metabolites, KC12795 and KC12816, were studied using high-performance liquid chromatography (HPLC). []
Relevance: KC11346 is structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide by the shared presence of the [2-(3,4-dimethoxyphenyl)ethyl] group. []
Compound Description: This compound class, defined by the general formula provided in the research, represents a group of aryl-heteroaryl derivatives. The synthesis involves reacting a compound of general formula III with a compound of general formula IV, or a compound of general formula VII with N-methyl-2-(3,4-dimethoxyphenyl) ethylamine hydrochloride. []
Relevance: This group of compounds and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the 2- (3,4-dimethoxyphenyl) ethyl) group. []
Compound Description: In the crystal structure of this compound, the phenyl and dimethoxyphenyl rings adopt a nearly perpendicular orientation. Intermolecular C—H⋯O interactions and C—H ⋯π interactions contribute to the compound's stability and packing arrangement. []
Relevance: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety. This structural similarity suggests a potential chemical relationship between these compounds. []
Compound Description: This compound's crystal structure reveals a small dihedral angle between the naphthalene and benzene rings, indicating their close proximity. The structure is stabilized by intramolecular C—H⋯O hydrogen bonds and various intermolecular interactions. []
Relevance: This compound shares the N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, indicating structural similarity. []
Compound Description: In this compound's crystal structure, the two aromatic rings are not coplanar, exhibiting a dihedral angle of 29.14 (7)°. Weak C—H⋯O and π–π interactions contribute to the crystal structure's stability. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the N-[2-(3,4-dimethoxyphenyl)ethyl] group, suggesting a degree of structural similarity. []
Compound Description: This compound's crystal structure features two benzene rings in a nearly coplanar arrangement, exhibiting weak π–π interactions. The crystal structure is stabilized by O—H⋯O and O—H⋯(O,O) hydrogen bonds, forming a two-dimensional network. []
Relevance: Similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, this compound also contains the N-[2-(3,4-dimethoxyphenyl)ethyl] moiety, indicating a structural relationship between the two. []
Compound Description: This compound, also known as cinnamoyl dimethyldopamine, exhibits a long center-to-center distance between C=C double bonds in neighboring cinnamoyl moieties. The specific arrangement of these bonds contributes to the compound's photostability in solid form. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the N‐[2‐(3,4‐dimethoxyphenyl)ethyl] group, suggesting they belong to a related chemical class. []
2-(3,4-Dimethoxyphenyl) Ethyl Bromide
Compound Description: This compound serves as a key starting material in a novel synthesis of berbine alkaloids. []
Relevance: This compound is structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, with the only difference being the bromine atom replacing the carboxamide group on the ethyl chain. This close structural resemblance suggests a potential synthetic relationship between the two compounds. []
Compound Description: UL-FS 49 is a bradycardic agent that reduces heart rate without affecting contractility during beta-adrenoceptor stimulation. It has shown potential as an antitachycardic drug due to its ability to reduce sinoatrial rate elevated by histamine or theophylline. []
Relevance: Both UL-FS 49 and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the 2-(3,4-dimethoxyphenyl)ethyl group, suggesting a potential structural or pharmacological relationship between the two. []
Compound Description: This compound is the product of a chiral lithium amide base desymmetrization reaction on a ring-fused imide. This reaction provides a practical approach to enantioselective synthesis. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide both possess the 2-(3,4-Dimethoxyphenyl)-Ethyl group, suggesting a structural relationship. []
Compound Description: This compound represents a series of four isomeric racemates designed as verapamil analogs. The study aimed to investigate the active conformations of verapamil by restricting molecular flexibility. The racemates were pharmacologically evaluated for negative inotropic, chronotropic, and vasodilatory activities. []
Relevance: This series of compounds and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the 2-(3,4-dimethoxyphenyl)ethyl group, indicating a structural similarity. []
Compound Description: KT-362 is an intracellular calcium antagonist that demonstrates vasorelaxant properties by inhibiting contractile responses to various agonists. []
Relevance: KT-362 shares the [2-(3,4-dimethoxyphenyl)-ethyl]amino group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, suggesting a potential structural or pharmacological relationship. []
Compound Description: This radioiodinated compound has been investigated as a potential tumor diagnostic agent for single-photon emission computed tomography (SPECT). []
Relevance: Both o-BON and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the 2-(3,4-Dimethoxyphenyl)ethyl group, indicating a structural similarity. []
Compound Description: EDMT has been studied using both experimental and theoretical methods, including UV-Visible, FT-IR, NMR, and DFT calculations. []
Relevance: EDMT shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, indicating a structural relationship. []
Relevance: Both DQ-2511 and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the [2-(3,4-dimethoxyphenyl)ethyl]carbamoyl group, suggesting potential similarities in their pharmacological profiles. [, ]
Compound Description: This newly synthesized phenanthro-imidazole crystal has potential applications as an electron-transport material and in non-linear optics. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the 3,4-dimethoxyphenyl group, although their core structures differ significantly. []
Compound Description: This compound was unexpectedly formed during an attempted twofold Bischler-Napieralski cyclization. Its structure was confirmed through X-ray crystallography. []
Relevance: Similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, this compound contains the 2-(3,4-dimethoxyphenyl)-ethyl group. This structural resemblance suggests a potential relationship between the two compounds. []
Compound Description: This pyrimidine derivative has shown promise in restoring brain cell activity in experimental chronic traumatic encephalopathy models by preserving mitochondrial function. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the 3,4-dimethoxyphenyl group. []
Compound Description: This N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized as a potential therapeutic agent due to the class's known anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. []
Relevance: This compound shares the 3,4-Dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. []
Compound Description: This compound was synthesized using a one-pot reductive cyclization method. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide both contain the 3,4-Dimethoxyphenyl group, indicating a degree of structural similarity. []
Compound Description: Synthesized from a monocarbonyl curcuminoid, this compound exhibits DNA intercalation binding and has undergone cytotoxicity evaluations against drug-resistant tumor cells. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide both contain the 3,4-dimethoxyphenyl group, indicating a structural relationship. []
Compound Description: This compound acts as a potassium channel blocker, specifically targeting inward rectifier K+ current (IK1) and delayed rectifier K+ current (IK) in guinea pig ventricular myocytes. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide both contain the (3, 4-dimethoxyphenyl-ethylamino) group. []
Compound Description: This compound and its N-alkyl-substituted derivatives demonstrate high affinity for sigma receptors. []
Relevance: This compound, while structurally distinct, is mentioned in a study focusing on sigma receptor ligands. While its structure differs from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, it highlights the relevance of exploring diverse chemical classes for sigma receptor activity. []
Compound Description: This compound was synthesized using a diastereoselective approach involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []
Relevance: This compound shares the 6,7-Dimethoxy- tetrahydroisoquinoline core with the intermediate compound Z-2-(6,7-dimethoxytetrahydroisoquino-1-ylidene)-[2-(3,4-dimethoxyphenyl)-ethyl]-acetamide in the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. [, ]
Compound Description: This compound's crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming a one-dimensional network. []
Relevance: N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide share the 2-(3,4-dimethoxyphenyl) group. []
Compound Description: This class of triazol-5-one derivatives, particularly those with hydroxyl substituents (4a, 4c, 4d, 4f, and 5), exhibit potent antioxidant properties. []
Relevance: Compounds in this class share the 3,4-dimethoxyphenyl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. []
Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic effects on murine leukemia WEHI-3 cells. []
Relevance: Although structurally distinct from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, these compounds are mentioned within the context of cytotoxic activity evaluation, potentially offering insights into the structure-activity relationships relevant to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. []
Compound Description: This benzodiazepine derivative exhibits therapeutic potential in treating and preventing disorders induced by LTB4, TXA2, or adenosine. []
Relevance: This compound shares the (3,4-dimethoxyphenyl) group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. []
Compound Description: This compound serves as a key intermediate in the total synthesis of benzo(c)-phenanthridine alkaloids via the Rodionov-Suvorov scheme. []
Relevance: This compound and N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide both contain the (3,4-dimethoxyphenyl) group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.